molecular formula C15H12Br3NO3 B302994 N-(2-methoxyphenyl)-2-(2,4,6-tribromophenoxy)acetamide

N-(2-methoxyphenyl)-2-(2,4,6-tribromophenoxy)acetamide

Cat. No. B302994
M. Wt: 494 g/mol
InChI Key: UKSIPZGZOBISQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-(2,4,6-tribromophenoxy)acetamide, also known as BAY 60-2770, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sGC (soluble guanylate cyclase) stimulators, which are known for their ability to increase the production of cyclic guanosine monophosphate (cGMP) in cells. In

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(2,4,6-tribromophenoxy)acetamide involves the stimulation of sGC, which is an enzyme that converts guanosine triphosphate (GTP) to cGMP. This compound binds to the heme group of sGC and increases its sensitivity to nitric oxide (NO), which is a signaling molecule that activates sGC. The increased production of cGMP leads to vasodilation, anti-inflammatory effects, and anti-platelet effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methoxyphenyl)-2-(2,4,6-tribromophenoxy)acetamide have been extensively studied. This compound has been shown to increase the production of cGMP, which leads to vasodilation and a decrease in blood pressure. Additionally, it has been shown to have anti-inflammatory and anti-platelet effects, which could contribute to its potential use in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-methoxyphenyl)-2-(2,4,6-tribromophenoxy)acetamide is its ability to stimulate the production of cGMP, which makes it a useful tool for studying the effects of cGMP on various cellular processes. However, one of the limitations of this compound is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-methoxyphenyl)-2-(2,4,6-tribromophenoxy)acetamide. One potential direction is the development of new sGC stimulators that are more potent and selective than N-(2-methoxyphenyl)-2-(2,4,6-tribromophenoxy)acetamide 60-2770. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of cardiovascular diseases and other conditions. Finally, the potential toxicity of this compound should be further investigated to determine its safety for use in humans.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-2-(2,4,6-tribromophenoxy)acetamide is a promising compound that has potential applications in various fields. Its ability to stimulate the production of cGMP makes it a useful tool for studying the effects of cGMP on various cellular processes. Further studies are needed to explore its potential applications in the treatment of cardiovascular diseases and other conditions, as well as its potential toxicity.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-2-(2,4,6-tribromophenoxy)acetamide is a multi-step process that involves the reaction of various chemicals. The synthesis method was first reported by Bayer in 2006 and involves the reaction of 2,4,6-tribromophenol with 2-methoxyaniline in the presence of sodium hydroxide to form 2-(2,4,6-tribromophenoxy)aniline. This intermediate product is then reacted with chloroacetyl chloride in the presence of triethylamine to form N-(2-methoxyphenyl)-2-(2,4,6-tribromophenoxy)acetamide.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(2,4,6-tribromophenoxy)acetamide has been studied extensively for its potential applications in various fields. One of the most promising applications is in the treatment of cardiovascular diseases. This compound has been shown to stimulate the production of cGMP, which in turn leads to vasodilation and a decrease in blood pressure. Additionally, it has been shown to have anti-inflammatory and anti-platelet effects, which could further contribute to its potential use in the treatment of cardiovascular diseases.

properties

Product Name

N-(2-methoxyphenyl)-2-(2,4,6-tribromophenoxy)acetamide

Molecular Formula

C15H12Br3NO3

Molecular Weight

494 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-(2,4,6-tribromophenoxy)acetamide

InChI

InChI=1S/C15H12Br3NO3/c1-21-13-5-3-2-4-12(13)19-14(20)8-22-15-10(17)6-9(16)7-11(15)18/h2-7H,8H2,1H3,(H,19,20)

InChI Key

UKSIPZGZOBISQX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2Br)Br)Br

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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